N-2-biphenylyl-3-nitrobenzenesulfonamide
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Overview
Description
N-2-biphenylyl-3-nitrobenzenesulfonamide, also known as NBD-BSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been used as a fluorescent probe for the detection of protein conformational changes. NBD-BSA has a unique chemical structure that allows it to bind to specific amino acid residues in proteins, making it a valuable tool for studying protein structure and function.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-3-nitrobenzenesulfonamide involves its binding to specific amino acid residues in proteins. The compound contains a nitrobenzene group that acts as a fluorophore, allowing it to emit fluorescence when excited by light. When N-2-biphenylyl-3-nitrobenzenesulfonamide binds to a protein, the fluorophore is positioned in close proximity to the amino acid residues, resulting in a change in the fluorescence emission. This change in fluorescence can be used to monitor conformational changes in the protein.
Biochemical and Physiological Effects
N-2-biphenylyl-3-nitrobenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been widely used in laboratory experiments without any reported adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-2-biphenylyl-3-nitrobenzenesulfonamide in laboratory experiments is its ability to monitor protein conformational changes in real-time. The compound is highly sensitive and can detect even small changes in protein structure. It is also relatively easy to use and can be incorporated into a wide range of experimental setups.
However, there are also some limitations to using N-2-biphenylyl-3-nitrobenzenesulfonamide. One limitation is that it can only be used to study proteins that contain specific amino acid residues that are capable of binding to the compound. Additionally, the compound's fluorescence emission can be affected by factors such as pH and temperature, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N-2-biphenylyl-3-nitrobenzenesulfonamide. One area of research could focus on developing new derivatives of the compound that can bind to a wider range of amino acid residues in proteins. Another area of research could focus on developing new experimental techniques that can better control the factors that affect the compound's fluorescence emission. Additionally, research could focus on using N-2-biphenylyl-3-nitrobenzenesulfonamide to study the conformational changes of proteins in living cells, which could provide valuable insights into the mechanisms of cellular processes.
Synthesis Methods
The synthesis of N-2-biphenylyl-3-nitrobenzenesulfonamide involves several steps, including the reaction of 2-nitrobenzenesulfonamide with biphenyl-2-ylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to produce N-2-biphenylyl-3-nitrobenzenesulfonamide. The synthesis method has been well-established and is relatively simple, making it a cost-effective way to produce the compound.
Scientific Research Applications
N-2-biphenylyl-3-nitrobenzenesulfonamide has been widely used in scientific research to study protein structure and function. It has been used as a fluorescent probe to monitor protein conformational changes, protein-protein interactions, and protein-ligand interactions. N-2-biphenylyl-3-nitrobenzenesulfonamide has also been used to study the kinetics of protein folding and unfolding, as well as the stability of proteins under different conditions.
properties
IUPAC Name |
3-nitro-N-(2-phenylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)15-9-6-10-16(13-15)25(23,24)19-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXNIMOXDYGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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